molecular formula C18H21N3O2 B5387055 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(2-PHENYLETHYL)ACETAMIDE

2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(2-PHENYLETHYL)ACETAMIDE

Cat. No.: B5387055
M. Wt: 311.4 g/mol
InChI Key: HMDKTEPUNDOJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a hexahydrocinnolin ring system fused with an oxo group and an acetamide moiety linked to a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the hexahydrocinnolin ring system through cyclization reactions. Subsequent steps involve the introduction of the oxo group and the acetamide moiety. The final step includes the attachment of the phenylethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the acetamide or phenylethyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(2-PHENYLETHYL)ACETAMIDE: shares structural similarities with other hexahydrocinnolin derivatives and acetamide compounds.

Uniqueness

  • The unique combination of the hexahydrocinnolin ring system, oxo group, acetamide moiety, and phenylethyl group distinguishes this compound from others. This unique structure contributes to its specific chemical properties and potential applications.

Properties

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-17(19-11-10-14-6-2-1-3-7-14)13-21-18(23)12-15-8-4-5-9-16(15)20-21/h1-3,6-7,12H,4-5,8-11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDKTEPUNDOJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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